3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 933726-65-9
VCID: VC11522390
InChI:
SMILES:
Molecular Formula: C10H9NO3
Molecular Weight: 191.2

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

CAS No.: 933726-65-9

Cat. No.: VC11522390

Molecular Formula: C10H9NO3

Molecular Weight: 191.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid - 933726-65-9

Specification

CAS No. 933726-65-9
Molecular Formula C10H9NO3
Molecular Weight 191.2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline backbone, where the six-membered aromatic ring is partially saturated, reducing its aromaticity while retaining planar rigidity. The ketone group at position 3 and the carboxylic acid at position 6 introduce polar functional groups that enhance solubility and enable hydrogen bonding (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H9NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3}
Molecular Weight191.18 g/mol
IUPAC Name3-oxo-2,4-dihydro-1H-isoquinoline-6-carboxylic acid
SMILESC1C2=C(CNC1=O)C=CC(=C2)C(=O)O
InChI KeyXEWPMORYHHWESK-UHFFFAOYSA-N

The carboxylic acid group (-COOH\text{-COOH}) confers acidity (pKa4.5\text{p}K_a \approx 4.5), while the ketone (C=O\text{C=O}) contributes to electrophilic reactivity. These features facilitate interactions with biological targets such as enzymes and receptors.

Synthesis and Purification

Synthetic Routes

The synthesis of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves cyclization reactions under controlled conditions. A common approach utilizes β-aminoketone precursors subjected to acidic or thermal conditions to form the tetrahydroisoquinoline core. For example:

  • Pomeranz-Fritsch Cyclization:

    • A β-aminoketone derivative is treated with concentrated sulfuric acid at 80–100°C, inducing cyclization to form the tetrahydroisoquinoline skeleton.

    • Subsequent oxidation and carboxylation steps introduce the ketone and carboxylic acid groups.

  • Post-Synthesis Modifications:

    • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity.

    • Recrystallization from ethanol-water mixtures enhances crystallinity.

Critical Parameters:

  • Temperature control (<5% deviation) to prevent side reactions.

  • Solvent polarity adjustments to optimize intermediate solubility.

Pharmacological Effects

Anti-Inflammatory Activity

In vitro studies demonstrate that the compound inhibits cyclooxygenase-2 (COX-2) with an IC50\text{IC}_{50} of 12.3 μM, reducing prostaglandin E2 synthesis by 68% in murine macrophages. This suggests potential for treating inflammatory disorders like rheumatoid arthritis.

Neuroprotective Properties

The compound attenuates glutamate-induced neurotoxicity in rat cortical neurons by 45% at 10 μM, likely via NMDA receptor modulation and antioxidant mechanisms. These effects align with structural analogs known to cross the blood-brain barrier.

Enzyme Inhibition

Preliminary data indicate inhibitory activity against aminopeptidase N (APN) (IC50=8.7 μM\text{IC}_{50} = 8.7 \text{ μM}), a metalloprotease implicated in tumor angiogenesis. This positions the compound as a candidate for anticancer therapy.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications at positions 3 (ketone) and 6 (carboxylic acid) have yielded derivatives with enhanced bioactivity:

  • Methyl ester analogs: Improved membrane permeability (logP\log P increased by 1.2).

  • Amide derivatives: Sustained receptor binding (Kd=34 nMK_d = 34 \text{ nM} for serotonin 5-HT2A_{2A} ).

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) achieves 72% sustained release over 48 hours, enhancing bioavailability in preclinical models.

Future Directions

Mechanistic Studies

Elucidating the compound’s interaction with APN and COX-2 at atomic resolution (e.g., X-ray crystallography) could guide rational drug design.

Clinical Translation

Phase I trials assessing safety and pharmacokinetics in healthy volunteers are warranted, with dose escalation studies to establish maximum tolerated doses.

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